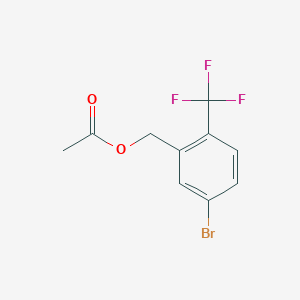

5-Bromo-2-(trifluoromethyl)benzyl acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-2-(trifluoromethyl)benzyl acetate is an organic compound with the molecular formula C10H8BrF3O2. It is characterized by the presence of a bromine atom, a trifluoromethyl group, and an acetate group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(trifluoromethyl)benzyl acetate typically involves the reaction of 5-bromo-2-(trifluoromethyl)benzyl alcohol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of reaction parameters .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-(trifluoromethyl)benzyl acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The acetate group can be oxidized to form carboxylic acids.

Reduction Reactions: The trifluoromethyl group can be reduced to form difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

Substitution: Formation of 5-azido-2-(trifluoromethyl)benzyl acetate or 5-thio-2-(trifluoromethyl)benzyl acetate.

Oxidation: Formation of 5-bromo-2-(trifluoromethyl)benzoic acid.

Reduction: Formation of 5-bromo-2-(difluoromethyl)benzyl acetate.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties

Recent studies have highlighted the potential of compounds similar to 5-Bromo-2-(trifluoromethyl)benzyl acetate in anticancer research. For instance, derivatives of trifluoromethylbenzyl compounds have shown promising results in inhibiting cancer cell proliferation. A related compound, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea, exhibited significant antiproliferative activity against HeLa cell lines, suggesting that structural modifications can enhance the efficacy of such compounds in cancer therapy .

Mechanism of Action

The mechanism through which these compounds exert their anticancer effects often involves the disruption of cellular signaling pathways critical for cancer cell survival and proliferation. The incorporation of trifluoromethyl groups is known to enhance lipophilicity, potentially improving cellular uptake and bioavailability .

Agrochemical Applications

Pesticide Development

Compounds like this compound are being explored for their potential as novel pesticides. The trifluoromethyl group contributes to increased biological activity and selectivity against pests while minimizing toxicity to non-target organisms. Research indicates that such compounds can be designed to target specific biochemical pathways in pests, enhancing their effectiveness as crop protection agents .

Environmental Safety

The development of environmentally friendly pesticides is crucial in modern agriculture. Compounds derived from this compound could serve as safer alternatives to conventional synthetic pesticides, aligning with global trends toward sustainable agricultural practices .

Materials Science

Synthesis of Functional Materials

In materials science, this compound can be utilized in the synthesis of functional polymers and coatings. The presence of bromine and trifluoromethyl groups can impart unique properties such as enhanced thermal stability and chemical resistance. These materials are particularly useful in applications requiring durability under harsh conditions .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 5-Bromo-2-(trifluoromethyl)benzyl acetate involves its interaction with specific molecular targets. The bromine atom and trifluoromethyl group can participate in electrophilic and nucleophilic reactions, respectively. The acetate group can undergo hydrolysis to release acetic acid, which can further participate in biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-Bromo-2-(trifluoromethyl)benzoic acid

- 5-Bromo-2-(trifluoromethyl)benzyl alcohol

- 5-Bromo-2-(trifluoromethyl)benzyl chloride

Uniqueness

5-Bromo-2-(trifluoromethyl)benzyl acetate is unique due to the presence of both a bromine atom and a trifluoromethyl group on the benzene ring, which imparts distinct chemical reactivity and stability. The acetate group also provides versatility in various chemical transformations .

Biologische Aktivität

5-Bromo-2-(trifluoromethyl)benzyl acetate (CAS No. 2149591-27-3) is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological assays, and potential applications in medicine.

Chemical Structure and Properties

This compound features a benzene ring substituted with a bromine atom and a trifluoromethyl group, alongside an acetate moiety. The presence of these functional groups is significant for its biological activity, influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability and facilitating interaction with intracellular targets. The bromine atom may play a role in the compound's reactivity and binding affinity to enzymes or receptors.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzyl acetate have shown inhibitory effects on cancer cell proliferation. A related compound, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), demonstrated an IC50 value of 9.22 µM against HeLa cell lines after 72 hours of treatment, indicating promising anticancer potential .

Case Studies and Research Findings

- Anticancer Efficacy : A study focused on the synthesis and evaluation of new pyrazine derivatives indicated that structural modifications similar to those found in this compound could enhance anticancer activity . The incorporation of trifluoromethyl groups has been linked to increased potency in inhibiting tumor growth.

- Toxicological Assessments : Toxicological evaluations have indicated that benzyl acetate analogs exhibit low toxicity profiles at therapeutic doses. For example, studies on related compounds showed no significant adverse effects on survival rates in animal models, suggesting potential safety for clinical applications .

- Mechanistic Studies : Research has indicated that the mechanism of action for compounds like this compound may involve modulation of enzyme activity and interference with cellular signaling pathways . This could lead to apoptosis in cancer cells or inhibition of microbial growth.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Bromine and trifluoromethyl substituents | Potential anticancer activity |

| Benzyl acetate | Simple aromatic structure | Antimicrobial properties |

| N-(2-methoxyethyl)-2-oxoacetamide | Indole core with methoxyethyl group | Antimicrobial, anticancer |

Eigenschaften

IUPAC Name |

[5-bromo-2-(trifluoromethyl)phenyl]methyl acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrF3O2/c1-6(15)16-5-7-4-8(11)2-3-9(7)10(12,13)14/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJHHUQBKFVPPJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(C=CC(=C1)Br)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrF3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.